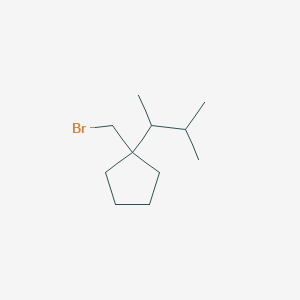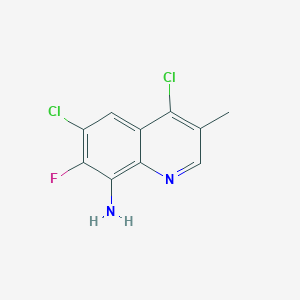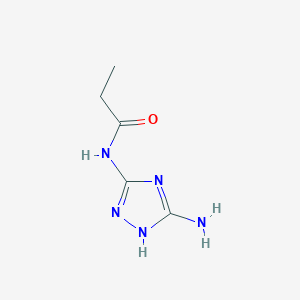
(2R)-2-Chloro-3-methylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R)-2-Chloro-3-methylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2R)-2-chloro-3-methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group (-COOH) is converted to an acyl chloride group (-COCl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including this compound, often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents react with carboxylic acids to form the corresponding acyl chlorides, along with by-products such as phosphoric acid or phosphorus oxychloride .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by reaction with water.
Alcohols: Formed by reduction with LiAlH4.
Aplicaciones Científicas De Investigación
(2R)-2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of functionalized materials and polymers.
Mecanismo De Acción
The mechanism of action of (2R)-2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Chloro-3-methylbutanoyl chloride: The enantiomer of (2R)-2-Chloro-3-methylbutanoyl chloride, with similar chemical properties but different spatial arrangement.
2-Chlorobutanoyl chloride: A similar compound with a different alkyl group.
3-Chlorobutanoyl chloride: Another similar compound with the chlorine atom at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds .
Propiedades
Fórmula molecular |
C5H8Cl2O |
|---|---|
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
(2R)-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3/t4-/m1/s1 |
Clave InChI |
AJCRZNJYNFAQAC-SCSAIBSYSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)Cl)Cl |
SMILES canónico |
CC(C)C(C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)



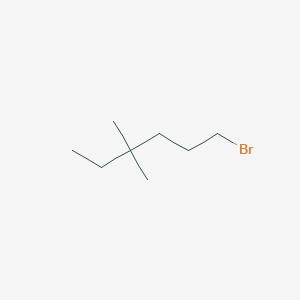

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
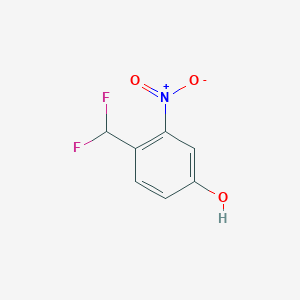

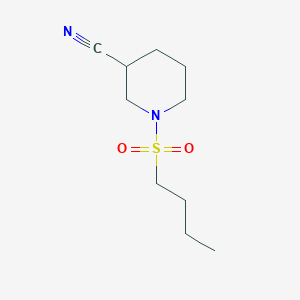
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
